molecular formula C20H20N2O5 B5615531 5-[(4-acetyl-2-methoxyphenoxy)methyl]-N-prop-2-enyl-N-prop-2-ynyl-1,2-oxazole-3-carboxamide

5-[(4-acetyl-2-methoxyphenoxy)methyl]-N-prop-2-enyl-N-prop-2-ynyl-1,2-oxazole-3-carboxamide

Cat. No.: B5615531
M. Wt: 368.4 g/mol
InChI Key: SXUICLFHMOJAKX-UHFFFAOYSA-N
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Description

5-[(4-acetyl-2-methoxyphenoxy)methyl]-N-prop-2-enyl-N-prop-2-ynyl-1,2-oxazole-3-carboxamide is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-acetyl-2-methoxyphenoxy)methyl]-N-prop-2-enyl-N-prop-2-ynyl-1,2-oxazole-3-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the acetyl and methoxy groups: These groups can be introduced through electrophilic aromatic substitution reactions.

    Attachment of the prop-2-enyl and prop-2-ynyl groups: These can be added via nucleophilic substitution reactions using appropriate alkyl halides.

    Final coupling: The final step involves coupling the intermediate with the carboxamide group, typically using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

5-[(4-acetyl-2-methoxyphenoxy)methyl]-N-prop-2-enyl-N-prop-2-ynyl-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, 5-[(4-acetyl-2-methoxyphenoxy)methyl]-N-prop-2-enyl-N-prop-2-ynyl-1,2-oxazole-3-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit various biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-[(4-acetyl-2-methoxyphenoxy)methyl]-N-prop-2-enyl-N-prop-2-ynyl-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s effects are mediated through its binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

  • 5-[(4-acetylphenoxy)methyl]-N-prop-2-enyl-N-prop-2-ynyl-1,2-oxazole-3-carboxamide
  • 5-[(4-methoxyphenoxy)methyl]-N-prop-2-enyl-N-prop-2-ynyl-1,2-oxazole-3-carboxamide
  • 5-[(4-acetyl-2-methoxyphenoxy)methyl]-N-prop-2-enyl-N-prop-2-ynyl-1,2-thiazole-3-carboxamide

Uniqueness

The uniqueness of 5-[(4-acetyl-2-methoxyphenoxy)methyl]-N-prop-2-enyl-N-prop-2-ynyl-1,2-oxazole-3-carboxamide lies in its combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields.

Properties

IUPAC Name

5-[(4-acetyl-2-methoxyphenoxy)methyl]-N-prop-2-enyl-N-prop-2-ynyl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O5/c1-5-9-22(10-6-2)20(24)17-12-16(27-21-17)13-26-18-8-7-15(14(3)23)11-19(18)25-4/h1,6-8,11-12H,2,9-10,13H2,3-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXUICLFHMOJAKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)OCC2=CC(=NO2)C(=O)N(CC=C)CC#C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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